molecular formula C16H14N6O2S B2999775 4-cyano-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034600-99-0

4-cyano-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2999775
CAS No.: 2034600-99-0
M. Wt: 354.39
InChI Key: QNDPANICGDEUEU-UHFFFAOYSA-N
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Description

4-cyano-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a versatile chemical compound used in various scientific research fields. It is known for its unique structure, which includes a pyrazine and pyrazole moiety, making it a valuable component in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide typically involves multi-step reactions. One common method includes the reaction of 4-cyanobenzenesulfonyl chloride with 2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-cyano-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is widely used in scientific research due to its diverse properties:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-cyano-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The pyrazine and pyrazole moieties allow the compound to bind effectively to these targets, inhibiting their activity and modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyano-N-(2-(3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide
  • 4-cyano-N-(2-(3-(pyridin-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide

Uniqueness

4-cyano-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is unique due to its specific combination of pyrazine and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-cyano-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O2S/c17-11-13-1-3-14(4-2-13)25(23,24)20-8-10-22-9-5-15(21-22)16-12-18-6-7-19-16/h1-7,9,12,20H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDPANICGDEUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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